molecular formula C18H16N4O4S2 B2419535 N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzo[d]thiazole-6-sulfonamide CAS No. 946340-39-2

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzo[d]thiazole-6-sulfonamide

Cat. No.: B2419535
CAS No.: 946340-39-2
M. Wt: 416.47
InChI Key: CKKZTYGWSAEHPY-UHFFFAOYSA-N
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Description

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzo[d]thiazole-6-sulfonamide is a useful research compound. Its molecular formula is C18H16N4O4S2 and its molecular weight is 416.47. The purity is usually 95%.
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Biological Activity

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzo[d]thiazole-6-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its synthesis, biological properties, and mechanisms of action, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H17N5O4SC_{20}H_{17}N_{5}O_{4}S with a molecular weight of 423.4 g/mol. The compound features a complex structure that includes a furan moiety, a pyridazine ring, and a benzothiazole sulfonamide group, which contribute to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that integrate the furan and pyridazine components with the benzo[d]thiazole structure. Various synthetic routes have been explored to optimize yield and purity while maintaining biological activity.

Antimicrobial Activity

Research has indicated that derivatives of benzothiazole, including compounds similar to this compound, exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have demonstrated minimum inhibitory concentrations (MICs) as low as 50 μg/mL against various pathogens .

Anticancer Activity

The compound's potential as an anticancer agent is supported by studies examining the cytotoxic effects on various cancer cell lines. Preliminary results suggest that it may inhibit cell proliferation in ovarian, breast, and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Cell Line IC50 (µM) Mechanism
MDA-MB-231 (Breast)10.5Induction of apoptosis
SK-Hep-1 (Liver)12.3Cell cycle arrest
NUGC-3 (Gastric)15.0Inhibition of proliferation

Anti-inflammatory Activity

Pyridazine derivatives have been recognized for their anti-inflammatory properties, particularly through selective inhibition of cyclooxygenase enzymes (COX). The compound may modulate inflammatory pathways by reducing prostaglandin synthesis .

The biological activity of this compound is believed to involve interactions with specific enzymes or receptors. These interactions can modulate various signaling pathways, leading to therapeutic effects such as:

  • Inhibition of Enzyme Activity : Compounds may act as enzyme inhibitors, affecting metabolic pathways.
  • Receptor Modulation : Binding to specific receptors can alter cellular responses.
  • Induction of Apoptosis : Promoting programmed cell death in cancer cells.

Case Studies

Several studies have documented the effects of this compound on specific diseases:

  • Cancer Treatment : A study on breast cancer cell lines showed that treatment with the compound resulted in a significant decrease in cell viability compared to untreated controls.
    "The results indicate that this compound exhibits potent anticancer activity through apoptosis induction" .
  • Antimicrobial Efficacy : In tests against common pathogens, the compound displayed robust antibacterial activity, suggesting potential for development into therapeutic agents for infectious diseases .

Properties

IUPAC Name

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-2-methyl-1,3-benzothiazole-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4S2/c1-12-20-15-5-4-13(11-17(15)27-12)28(24,25)19-8-9-22-18(23)7-6-14(21-22)16-3-2-10-26-16/h2-7,10-11,19H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKZTYGWSAEHPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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